4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide
Overview
Description
4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chloro group and two dimethylsulfonamide groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide groups can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives .
Scientific Research Applications
4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethylbenzenesulfonamide
- 4-Chloro-N-methylbenzenesulfonamide
- 4-Chlorobenzenesulfonamide
Uniqueness
4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide is unique due to the presence of two dimethylsulfonamide groups, which confer distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions with molecular targets and enables its use in a variety of applications.
Properties
IUPAC Name |
4-chloro-1-N,2-N-dimethylbenzene-1,2-disulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4S2/c1-10-16(12,13)7-4-3-6(9)5-8(7)17(14,15)11-2/h3-5,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHCSOJMZPZADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236775 | |
Record name | 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089335-57-8 | |
Record name | 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089335-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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